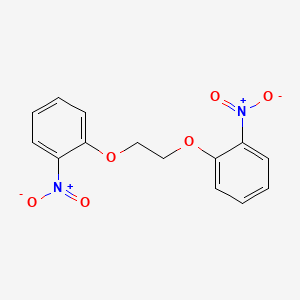

1,2-Bis(2-Nitrophenoxy)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHTVRKGDUCXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963836 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51661-19-9, 4742-89-6 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51661-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-nitrophenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(o-nitrophenoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,2-Bis(2-Nitrophenoxy)ethane, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its significant applications, particularly as a precursor to vital reagents in biochemical research.

Core Compound Profile and Physicochemical Properties

This compound (CAS No: 51661-19-9) is an aromatic organic compound characterized by a central ethane diether linkage flanked by two ortho-substituted nitrophenyl groups.[1] This structure is fundamental to its utility as a precursor in multi-step syntheses. The presence of the nitro groups and the ether linkages dictates its chemical reactivity and physical characteristics.

The key physical and chemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 51661-19-9 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| IUPAC Name | 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | [1] |

| Appearance | Tan to yellow crystalline solid | [2] |

| Melting Point | 167-170 °C | [2] |

| Solubility | Insoluble in water (<0.3 µg/mL at pH 7.4). Soluble in ethanol, THF. | [1] |

| Storage Temperature | 2-8°C |

Optimized Synthesis Protocol: An Industrial Approach

The synthesis of this compound is efficiently achieved via a modified Williamson ether synthesis. This one-pot industrial method offers high yield and purity, avoiding the use of expensive or hazardous reagents like 1,2-dibromoethane.[3]

Synthesis Reaction

The overall reaction involves the double nucleophilic substitution of 2-chloronitrobenzene with the dianion of ethylene glycol.

Caption: High-level overview of the synthesis workflow.

Mechanistic Insight and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

-

Deprotonation: The strong base, sodium hydroxide, deprotonates both hydroxyl groups of ethylene glycol in situ to form the highly nucleophilic sodium glycolate dianion.

-

Nucleophilic Attack: The glycolate dianion then performs a sequential backside attack on the electrophilic carbon atom of two molecules of 2-chloronitrobenzene. The chloride ion serves as the leaving group.

Causality Behind Experimental Choices:

-

Solvent: Dimethylacetamide (DMAc) is a polar aprotic solvent. Its high boiling point is suitable for the reaction temperature, and its polar nature effectively solvates the sodium glycolate intermediate, enhancing its nucleophilicity. It is a superior choice over alcohols, which could compete as nucleophiles.[3]

-

Base: Using solid sodium hydroxide or a suspension in DMAc is a key process improvement. It avoids the addition of water, which can lead to unwanted side reactions like the hydrolysis of 2-chloronitrobenzene.[3]

-

Temperature Control: Maintaining the temperature between 55-65°C is critical. Lower temperatures result in a sluggish reaction rate, while higher temperatures can promote side reactions, such as the formation of elimination products or degradation of the reactants, leading to lower purity and yield.[3]

-

Molar Excess: A slight molar excess of 2-chloronitrobenzene (2.1 to 2.2 equivalents) ensures the complete conversion of the ethylene glycol, maximizing the yield of the desired disubstituted product.[3]

Step-by-Step Laboratory Protocol

This protocol is adapted from patented industrial processes for laboratory-scale synthesis.[3]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Charging Reagents: Under a nitrogen atmosphere, charge the flask with dimethylacetamide (DMAc). Add 1.0 mole of ethylene glycol to the solvent.

-

Base Addition: With vigorous stirring, carefully add 2.2 moles of solid, powdered sodium hydroxide.

-

Reactant Addition: Slowly add 2.2 moles of 2-chloronitrobenzene to the suspension.

-

Reaction: Heat the reaction mixture to 55-65°C and maintain this temperature with stirring for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an equal volume of cold water to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMAc and inorganic salts, followed by a wash with cold ethanol to remove unreacted 2-chloronitrobenzene.

-

Drying: Dry the resulting tan to yellow solid in a vacuum oven at 50-60°C. The product is typically obtained in high purity (>98%) without the need for further recrystallization.

Chemical Reactivity and Characterization

Primary Reactivity: Reduction of Nitro Groups

The most significant reaction of this compound is the reduction of its two nitro groups to primary amines, yielding 1,2-Bis(2-aminophenoxy)ethane (CAS: 52411-34-4). This transformation is the gateway to its most important applications.

The reduction can be achieved using various standard methods, such as:

-

Catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst.

-

Chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic medium or hydrazine hydrate with a catalyst.

Spectroscopic Characterization

Verifying the identity and purity of this compound is crucial. The expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple and symmetric.

-

Aromatic Protons (8H): A complex multiplet pattern between δ 7.0-8.0 ppm. The ortho-position of the nitro group deshields the adjacent protons.

-

Ethylene Protons (4H): A singlet around δ 4.4-4.6 ppm. Because the two halves of the molecule are identical, the four protons of the ethylene bridge are chemically equivalent, resulting in a single peak.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry.

-

Ethylene Carbons: A single peak expected around δ 68-70 ppm for the -O-C H₂-C H₂-O- carbons.

-

Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons, with the carbon attached to the nitro group being the most downfield shifted.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the Ar-NO₂ group, typically appearing around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-O-C Stretching: Strong ether linkage (aryl-alkyl ether) stretching bands are expected in the 1240-1280 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching peaks appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethane bridge appears just below 3000 cm⁻¹.

-

Applications in Research and Development

While registered as a fungicide, the primary value of this compound in the scientific community is as a chemical intermediate.[3]

Precursor for Pigment and Polymer Synthesis

The reduction product, 1,2-Bis(2-aminophenoxy)ethane, is a diamine monomer. This monomer is used in the synthesis of high-performance polymers like polyimides and poly(amide-imide)s.[3] It is also a precursor in the production of valuable yellow pigments through tetraazotization and coupling reactions.[3]

Gateway to BAPTA: A Crucial Tool for Drug Development and Cell Biology

For professionals in drug development and life sciences, the most critical application stems from the conversion of this compound to 1,2-Bis(2-aminophenoxy)ethane, which is the direct precursor to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[5]

BAPTA is a highly selective calcium (Ca²⁺) chelator that is indispensable in biological research.[6] It exhibits a 10⁵-fold selectivity for Ca²⁺ over magnesium (Mg²⁺) and is largely insensitive to physiological pH changes, making it superior to older chelators like EGTA.[6]

Significance of BAPTA in Research:

-

Calcium Buffering: It is used to prepare solutions with precise, nanomolar-free calcium concentrations, which is essential for studying Ca²⁺-dependent cellular processes.

-

Studying Signal Transduction: By controlling intracellular calcium levels, researchers can investigate the role of Ca²⁺ as a second messenger in countless signaling pathways, including neurotransmitter release, muscle contraction, and apoptosis—all critical areas in drug discovery.

-

Cell-Permeable Probes: The acetoxymethyl (AM) ester form, BAPTA-AM, is cell-permeable. Once inside the cell, esterases cleave the AM groups, trapping BAPTA intracellularly to buffer cytosolic calcium.[6]

Caption: Pathway from this compound to BAPTA and its application.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life.[1]

-

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal starting material with significant industrial and research applications. Its efficient, high-yield synthesis makes it an economically viable precursor. For researchers in the life sciences and drug development, its true value lies in the synthetic pathway it opens to 1,2-Bis(2-aminophenoxy)ethane and, ultimately, to BAPTA, a fundamental tool for dissecting the complex role of calcium in cell biology. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both chemical and biological sciences.

References

- 1. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Bapta | C22H24N2O10 | CID 104751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

An In-depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane: Molecular Structure, Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1,2-Bis(2-Nitrophenoxy)ethane, a significant organic compound with applications ranging from agriculture to pigment manufacturing. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's characteristics and handling.

Molecular Identity and Structure

This compound is an organic compound characterized by two nitrophenoxy groups linked by an ethylene bridge.[1] This structure imparts specific chemical properties that are foundational to its utility.

Molecular Formula and Weight

The molecular formula for this compound is C₁₄H₁₂N₂O₆ .[1][2] Its molecular weight is approximately 304.25 g/mol .[1][2][3]

IUPAC Name and Structural Identifiers

-

IUPAC Name: 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene[1][2]

-

SMILES: C1=CC=C(C(=C1)--INVALID-LINK--[O-])OCCOC2=CC=CC=C2--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2[1][2]

Molecular Structure Visualization

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Light beige crystalline solid | [1] |

| Melting Point | 167-170 °C | [1][5] |

| Boiling Point (Predicted) | 501.7 ± 35.0 °C | [5] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [5] |

| Solubility | <0.3 µg/mL (at pH 7.4) | [1][2] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Exact Mass | 304.06953611 g/mol | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the etherification of ethylene glycol with 2-chloronitrobenzene.[1] This method is favored for its high yield and purity.[1][6][7]

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on established industrial methods.[6][7][8]

Materials:

-

Ethylene glycol

-

2-Chloronitrobenzene

-

Sodium hydroxide (or other alkali metal hydroxide)

-

Dimethylacetamide (DMAc)

-

Hydrochloric acid (for neutralization)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 1 mole of ethylene glycol and approximately 1.9 to 2.6 moles of 2-chloronitrobenzene in dimethylacetamide.

-

Addition of Base: Add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture. The base can be added as a solid or as a suspension in DMAc.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40 °C and 100 °C, with a preferred range of 55 °C to 65 °C.[6][7] Maintain this temperature with stirring until the reaction is complete.

-

Work-up:

-

Cool the reaction mixture.

-

Neutralize the mixture to a pH of approximately 6.5 with hydrochloric acid.

-

Heat the mixture to 110 °C and filter off the resulting salt, washing with DMAc.

-

-

Crystallization and Isolation:

-

To the filtrate, add water at 90 °C to induce crystallization.

-

Cool the mixture to 10 °C.

-

Isolate the this compound product by filtration.

-

Wash the product with water.

-

-

Drying: The resulting light beige, crystalline product can be dried if necessary.

Causality in Experimental Choices:

-

Solvent: Dimethylacetamide is chosen for its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction at elevated temperatures.

-

Base: The alkali metal hydroxide is crucial for deprotonating the ethylene glycol, forming the more nucleophilic alkoxide, which then attacks the 2-chloronitrobenzene.

-

Temperature: The specified temperature range is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products.

Key Applications

This compound serves as a valuable intermediate in several industrial processes.

Pigment Production

A primary application of this compound is as an intermediate in the synthesis of pigments.[7][8] The process involves the reduction of the two nitro groups to form 1,2-Bis(2-aminophenoxy)ethane.[1] This diamine can then undergo tetrazotization and subsequent coupling reactions to produce valuable yellow pigments.[7][8]

Caption: Pathway from this compound to yellow pigments.

Fungicide

This compound has also been identified for its use as a fungicide in agricultural applications.[1][7]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. While raw spectral data is beyond the scope of this guide, the availability of various spectroscopic methods is noted.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the nitro groups (NO₂) and the ether linkages (C-O-C).[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide information about the fragmentation patterns of the molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yielding synthesis route. Its primary importance lies in its role as a key intermediate in the production of high-value pigments and its application as a fungicide. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial settings.

References

- 1. Buy this compound | 4742-89-6 [smolecule.com]

- 2. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 51661-19-9 [chemicalbook.com]

- 5. This compound | 51661-19-9 [amp.chemicalbook.com]

- 6. US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 7. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 8. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

Strategic Overview of Synthesis: From Classical to Industrial Routes

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(2-Nitrophenoxy)ethane

This guide provides a comprehensive technical overview of the synthetic pathways for this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the mechanistic underpinnings, comparative analysis of synthetic routes, detailed experimental protocols, and critical safety considerations. Our focus is on providing not just procedural steps, but the scientific rationale that informs the selection of reagents, conditions, and methodologies, ensuring a robust and reproducible synthesis.

This compound is a valuable molecule, primarily utilized as a precursor in the manufacturing of high-performance yellow pigments and as an agricultural fungicide.[1][2][3] Its synthesis is typically achieved via a nucleophilic substitution reaction, with two predominant pathways having been established over time: the classical Williamson ether synthesis and a more modern, industrially optimized approach.

Mechanistic Foundations

The formation of the two ether linkages in this compound is fundamentally governed by the principles of nucleophilic substitution.

-

Pathway A: The Classical Williamson Ether Synthesis. This traditional route involves the reaction of a pre-formed alkali metal salt of 2-nitrophenol (sodium or potassium 2-nitrophenolate) with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.[1][4] The mechanism is a classic SN2 reaction where the highly nucleophilic phenoxide ion attacks the electrophilic carbon of the dihaloethane, displacing the halide leaving group.[5] This process occurs sequentially at both ends of the ethane bridge.

-

Pathway B: The Modern Industrial Process. An improved one-step process has been developed for large-scale production, which avoids the isolation of the nitrophenolate salt and uses more cost-effective and safer starting materials.[1][4] In this pathway, ethylene glycol is reacted directly with 2-chloronitrobenzene in the presence of a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar aprotic solvent such as dimethylacetamide (DMAc).[1][2][4] The base deprotonates the hydroxyl groups of ethylene glycol in situ to form a highly reactive glycolate dianion, which then acts as the nucleophile in a double nucleophilic aromatic substitution (SNAr) reaction with two molecules of 2-chloronitrobenzene.

Caption: Comparative overview of classical vs. modern synthesis pathways.

A Critical Comparison of Synthetic Methodologies

The choice of synthetic route is dictated by factors including yield, purity, safety, environmental impact, and economic viability. The modern industrial process (Pathway B) is demonstrably superior to the classical Williamson approach (Pathway A) for large-scale manufacturing.[1][4]

The primary drawbacks of the classical method are significant. The use of 1,2-dibromoethane is uneconomical due to its high cost.[1][4] More critically, both 1,2-dibromoethane and 1,2-dichloroethane are recognized as highly hazardous and carcinogenic substances, posing substantial risks to occupational safety and the environment.[1][2] Furthermore, this pathway often results in lower yields (reported between 30-85%) and the formation of undesirable by-products.[2][4]

In contrast, the industrial method utilizing ethylene glycol and 2-chloronitrobenzene offers a safer, more efficient, and cost-effective alternative. This one-step process provides very good yields (up to 93%) and high product purity (≥98.5% by HPLC), which can often be used in subsequent reactions without further purification.[1][2]

| Parameter | Pathway A: Classical Williamson | Pathway B: Modern Industrial | Rationale & Field Insights |

| Primary Reactants | 2-Nitrophenol, 1,2-Dihaloethane | Ethylene Glycol, 2-Chloronitrobenzene | Pathway B uses less expensive and less hazardous bulk chemicals. |

| Key Reagents | Strong base, Alcohol solvent | Alkali Metal Hydroxide, DMAc | DMAc is an excellent solvent for SNAr, enhancing reaction rates. |

| Reported Yield | 30–85%[4] | Up to 93%[1][2] | The one-step, optimized process minimizes product loss. |

| Product Purity | Variable, requires purification | High (≥98.5%)[1] | Direct crystallization from the reaction mixture yields a pure product. |

| Safety Concerns | High (carcinogenic dihaloethanes)[1][2] | Moderate (standard industrial hazards) | Avoidance of 1,2-dihaloethanes is a major advantage of Pathway B. |

| Economic Viability | Poor for industrial scale[1] | Excellent for industrial scale | Higher yield and lower-cost materials make it the preferred commercial route. |

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the industrial and classical synthesis routes. The trustworthiness of these protocols lies in their basis on patented and peer-reviewed procedures, ensuring reproducibility.

Protocol: High-Yield Industrial Synthesis (Pathway B)

This protocol is adapted from a patented industrial process designed for high efficiency and purity.[1][4]

Materials & Equipment:

-

Ethylene Glycol

-

2-Chloronitrobenzene

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Dimethylacetamide (DMAc)

-

30% Hydrochloric Acid

-

Water (deionized)

-

2L jacketed reaction vessel with stirrer, thermometer, and addition funnel/pump

-

Heating/cooling circulator

-

Filtration apparatus (Büchner funnel)

Caption: Workflow for the industrial synthesis of this compound.

Procedure:

-

Reactor Charging: In a 2L reaction vessel, charge 65 parts ethylene glycol, 331 parts 2-chloronitrobenzene, and 500 parts dimethylacetamide (DMAc).[1]

-

Reaction Initiation: Begin stirring and heat the mixture to 55°C.

-

Base Addition: Prepare a suspension of 108 parts sodium hydroxide in 100 parts DMAc. Over a period of 4 hours, pump this suspension into the reaction vessel, ensuring the internal temperature does not exceed 60°C. The use of a suspension allows for controlled addition and heat management.[1]

-

Reaction Completion: Once the addition is complete, continue to stir the mixture at 60°C for an additional 2.5 hours to ensure the reaction goes to completion.

-

Neutralization: Cool the mixture slightly and carefully adjust the pH to 6.5 by adding approximately 69 parts of 30% hydrochloric acid. This step neutralizes the excess base and precipitates inorganic salts.[1]

-

Salt Removal: Heat the reaction mixture to 110°C and filter the hot solution under suction to remove the precipitated sodium chloride. Wash the salt cake with 100 parts of hot DMAc to recover any entrained product.[1]

-

Crystallization: Transfer the combined filtrate to a crystallization vessel. At 90°C, stir in 300 parts of water. The product is insoluble in the DMAc/water mixture and will begin to crystallize. The controlled addition of water at an elevated temperature promotes the formation of well-defined crystals, which are easier to filter.[1][4]

-

Product Isolation: Slowly cool the suspension to 10°C to maximize product precipitation. Filter the light beige crystalline product, wash it thoroughly with 100 parts of water to remove residual DMAc and salts, and dry under vacuum.[1]

Protocol: Classical Williamson Ether Synthesis (Laboratory Scale)

This protocol is a representative procedure based on classical methods cited in the literature.[1][4][6]

Materials & Equipment:

-

2-Nitrophenol

-

Potassium Carbonate (anhydrous)

-

1,2-Dibromoethane

-

Ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Formation of Phenoxide: To a round-bottom flask, add 2-nitrophenol (2.0 eq), anhydrous potassium carbonate (2.2 eq), and ethanol. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 2-nitrophenolate in situ.

-

Reaction Setup: Stir the mixture at room temperature for 30 minutes. Then, add 1,2-dibromoethane (1.0 eq) to the flask.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Purification: Redissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by recrystallization from a solvent system like ethanol/water to yield the pure product.

Product Characterization & Quality Control

Confirmation of product identity and assessment of purity are critical final steps. A combination of analytical techniques should be employed.

| Property | Value | Method/Source |

| Chemical Formula | C₁₄H₁₂N₂O₆ | PubChem[7] |

| Molecular Weight | 304.25 g/mol | PubChem[7] |

| Appearance | Light beige crystalline solid | Patent Data[1][3] |

| Melting Point | 167–168 °C | Patent Data[1][3] |

| Purity (Industrial) | ≥98.5% | HPLC[1][2] |

| Solubility | <0.3 µg/mL in water (pH 7.4) | Experimental Data[7] |

| Spectroscopy | ¹H NMR, ¹³C NMR, IR spectra available | Spectral Databases[7] |

Safety, Handling, and Hazard Management

Trustworthiness in protocol design extends to rigorous safety management. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

-

Reactant Hazards:

-

2-Chloronitrobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

-

1,2-Dibromoethane (Classical Method): Highly toxic, carcinogenic, and an environmental hazard. Extreme caution is required.[1]

-

Sodium/Potassium Hydroxide: Corrosive. Causes severe skin and eye burns.

-

-

Product Hazards:

-

This compound: Causes skin and serious eye irritation.[7]

-

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.

-

Conclusion

The synthesis of this compound is well-established, with a clear evolution from classical laboratory methods to a highly optimized industrial process. The modern approach, reacting ethylene glycol with 2-chloronitrobenzene in DMAc, stands as the superior pathway, offering significant advantages in yield, purity, safety, and cost-effectiveness. This guide provides the necessary technical detail and scientific rationale for researchers and professionals to confidently reproduce and understand the synthesis of this important chemical intermediate.

References

- 1. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 2. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 3. Buy this compound | 4742-89-6 [smolecule.com]

- 4. US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,2-Bis(2-Nitrophenoxy)ethane solubility in various organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Bis(2-Nitrophenoxy)ethane in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Advancing Chemical and Pharmaceutical Research

To the researchers, scientists, and pioneers in drug development, the journey from a promising molecule to a transformative application is paved with meticulous experimentation and a deep understanding of fundamental physicochemical properties. Among these, solubility stands as a cornerstone. It dictates the feasibility of synthesis, dictates the formulation of therapeutics, and ultimately, influences the bioavailability and efficacy of a drug substance. This guide is dedicated to a compound of significant interest, this compound, and aims to provide a comprehensive technical overview of its solubility in organic solvents. Our focus extends beyond mere data points; we delve into the "why" and "how"—the underlying principles and the practical methodologies that empower you, the scientist, to make informed decisions in your research endeavors.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound with the molecular formula C14H12N2O6 and a molecular weight of 304.25 g/mol .[1][2] It presents as a light beige crystalline solid with a melting point in the range of 167-170°C.[3][4] Structurally, it is characterized by two nitrophenoxy groups linked by an ethylene bridge. This compound has found applications as a fungicide and serves as a vital intermediate in the synthesis of pigments.[1][5][6] Its utility in these areas underscores the importance of understanding its behavior in various chemical environments, particularly its solubility in organic solvents, which is critical for its synthesis, purification, and formulation.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount to predicting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C14H12N2O6 | [1][2] |

| Molecular Weight | 304.25 g/mol | [1][2] |

| Melting Point | 167-170 °C | [3][4] |

| Appearance | Light beige crystalline solid | [1] |

| Water Solubility | <0.3 µg/mL (at pH 7.4) | [1][2] |

| Qualitative Solubility | Soluble in Ethanol, Tetrahydrofuran | [3][4] |

The very low aqueous solubility of this compound is a key characteristic, suggesting its nonpolar nature.[1][2] Its documented solubility in ethanol and tetrahydrofuran provides initial clues into the types of organic solvents that are likely to be effective.[3][4]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of substances.[7][8] It posits that a solute will dissolve best in a solvent that has a similar polarity.[7][8]

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified into:

-

Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, methanol, ethanol).

-

Polar Aprotic Solvents: Not capable of hydrogen bonding (e.g., acetone, dimethylformamide, dimethyl sulfoxide).

-

-

Nonpolar Solvents: These solvents have small or no dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene, benzene).

The molecular structure of this compound, with its two aromatic rings and nitro groups, imparts a degree of polarity. However, the overall large carbon framework suggests that it will not be readily soluble in highly polar protic solvents like water, which is confirmed by its experimental data.[1][2] It is anticipated to have better solubility in polar aprotic solvents and some polar protic organic solvents.

Molecular Interactions Governing Solubility

Caption: Intermolecular forces between this compound and different solvent types.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[9]

Workflow for Equilibrium Solubility Determination

Caption: A standardized workflow for determining the equilibrium solubility of a compound.

Detailed Step-by-Step Protocol for the Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature.

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Qualitative Solubility Testing

For rapid screening, qualitative solubility tests can be performed.[10][11]

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[10]

-

Observe whether the solid dissolves completely, partially, or not at all.

-

This can be useful for quickly identifying potential solvents for synthesis, purification, or formulation.

Predicted and Known Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Known Data |

| Polar Protic | Water | Very Low | Highly polar nature of water is incompatible with the largely nonpolar structure of the compound. Known to be <0.3 µg/mL.[1][2] |

| Ethanol, Methanol | Moderate | The hydroxyl group can interact with the nitro and ether groups of the solute. Known to be soluble in Ethanol.[3][4] | |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | The ether linkage and overall polarity are compatible. Known to be soluble in THF.[3][4] |

| Dimethylacetamide (DMAc) | Good | Used as a solvent for its synthesis, indicating good solubility.[5][6][12] | |

| Acetone, Acetonitrile | Moderate to Good | The polarity should be suitable for dissolving the compound. | |

| Dimethyl Sulfoxide (DMSO) | Good | A highly polar aprotic solvent, likely to be effective. | |

| Nonpolar | Toluene, Benzene | Low to Moderate | Aromatic rings can interact via π-π stacking. |

| Hexane, Heptane | Very Low | The polarity of the solute is too high for these nonpolar aliphatic solvents. |

Practical Implications in Research and Development

-

Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reacting starting materials and for purifying the final product through crystallization.[5][6][12] The fact that water is used to precipitate the product during its synthesis confirms its low aqueous solubility.[5][12]

-

Drug Development: For any potential therapeutic application, understanding solubility is the first step in formulation development. Poor solubility can lead to low bioavailability.

-

Fungicide Formulation: As a fungicide, this compound must be formulated in a solvent system that allows for effective application and delivery to the target.[1][5][6]

Conclusion

This compound is a compound with demonstrated utility and interesting chemical properties. While a comprehensive public database of its solubility in all common organic solvents is not yet established, a strong understanding of its molecular structure and the principles of solubility allows for informed predictions and the design of robust experimental protocols for its determination. This guide provides the theoretical foundation and practical steps for researchers to confidently explore and utilize the solubility characteristics of this compound in their scientific pursuits.

References

- 1. Buy this compound | 4742-89-6 [smolecule.com]

- 2. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51661-19-9 [chemicalbook.com]

- 4. This compound | 51661-19-9 [amp.chemicalbook.com]

- 5. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 6. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

The Dual Facets of 1,2-Bis(2-Nitrophenoxy)ethane: From Industrial Intermediate to a Potential Tool in Photoreleasable Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spatiotemporal Control with Light

In the realm of advanced chemical and biological research, the ability to initiate and terminate reactions with precision in both time and space is a paramount objective. Light, as an external stimulus, offers an unparalleled level of control, enabling researchers to dictate molecular events with remarkable accuracy. At the heart of this burgeoning field of photochemistry lies a class of molecules known as photoremovable protecting groups (PPGs), or "caging" groups. These molecular entities can mask the function of a bioactive molecule until they are cleaved by a specific wavelength of light, thereby releasing the active compound at a desired time and location.

This technical guide delves into the multifaceted world of 1,2-Bis(2-Nitrophenoxy)ethane , a molecule belonging to the well-established o-nitrobenzyl family of photolabile compounds. While it has found conventional applications as a fungicide and an intermediate in pigment production, its structural features suggest a latent potential for use as a photocleavable linker and caging agent.[1][2] This guide will provide a comprehensive overview of the fundamental principles of o-nitrobenzyl photochemistry, the known synthesis and properties of this compound, and explore its prospective applications in drug delivery, neuroscience, and materials science, offering a forward-looking perspective for researchers in these fields.

The Core Principle: ortho-Nitrobenzyl Photochemistry

The photochemical behavior of o-nitrobenzyl compounds is the bedrock upon which their utility as PPGs is built. The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, followed by a rearrangement to form an aci-nitro intermediate. This intermediate subsequently undergoes hydrolysis to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[3][4]

This process is typically initiated by UV or near-UV light. The efficiency of the photolysis, quantified by the quantum yield (Φ), is influenced by various factors including the substitution pattern on the aromatic ring and the nature of the leaving group (the caged molecule).[4]

Caption: Generalized photocleavage pathway of o-nitrobenzyl protecting groups.

This compound: Synthesis and Physicochemical Properties

This compound is a symmetrical molecule featuring two o-nitrophenoxy moieties linked by an ethylene glycol bridge. This structure inherently presents two photolabile sites, suggesting its potential as a bifunctional linker capable of releasing two molecules upon irradiation.

Synthesis

The primary route for synthesizing this compound is through the etherification of ethylene glycol with 2-chloronitrobenzene. This reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide, in a suitable solvent like dimethylacetamide (DMAc).[1][5]

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Dissolve ethylene glycol and an excess of 2-chloronitrobenzene in dimethylacetamide.

-

Base Addition: Slowly add a suspension of sodium hydroxide or potassium hydroxide in dimethylacetamide to the reaction mixture while maintaining the temperature between 55-65°C.[5]

-

Reaction: Stir the mixture at this temperature for several hours to ensure complete reaction.

-

Workup: After cooling, the reaction mixture is typically acidified, and the product is precipitated by the addition of water.[5]

-

Purification: The crude product can be purified by recrystallization to yield a light beige crystalline solid.[1]

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51661-19-9 | [6] |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| Appearance | Light beige crystalline solid | [1] |

| Melting Point | 167-170 °C | [7] |

| Solubility | Soluble in Ethanol, Tetrahydrofuran | [7] |

Potential Applications in Research and Drug Development

While specific, documented applications of this compound as a photocleavable linker in the scientific literature are not abundant, its structural similarity to other well-studied o-nitrobenzyl compounds allows for informed speculation on its potential uses. The bifunctional nature of this molecule is a key feature that could be exploited in various advanced applications.

Photocleavable Linkers in Drug Delivery

The development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems has revolutionized cancer therapy and the treatment of other diseases. A critical component of these systems is the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. Photocleavable linkers offer the advantage of on-demand drug release with high spatiotemporal control, potentially reducing off-target toxicity.[8][9]

This compound could serve as a homobifunctional photocleavable linker. For instance, it could be used to conjugate two molecules of a drug to a carrier, or to crosslink polymers to form a photodegradable hydrogel for controlled drug release.[10] Upon irradiation, the hydrogel would degrade, releasing the encapsulated therapeutic agent.

Caption: Conceptual model of a photodegradable hydrogel using the linker.

Caged Compounds in Neuroscience

The study of neural circuits and synaptic transmission often requires the precise delivery of neurotransmitters and other signaling molecules. Caged compounds have become indispensable tools in neuroscience, allowing researchers to probe neuronal function with high temporal and spatial resolution.[11][12] For example, "caged" glutamate can be released at a specific synapse to mimic synaptic transmission.

This compound could potentially be used to cage two molecules of a neurotransmitter or neuromodulator. This could be advantageous for studying the effects of simultaneous release of signaling molecules or for delivering a higher local concentration of a single molecule upon photolysis.

Photoresponsive Materials

The incorporation of photolabile groups into polymers can lead to the development of photoresponsive materials with tunable properties.[13][14] For instance, polymers containing o-nitrobenzyl linkers can be designed to degrade upon exposure to light, which has applications in photolithography, tissue engineering, and the creation of dynamic surfaces.[14] The bifunctional nature of this compound makes it a candidate for a crosslinker in the synthesis of such photodegradable polymer networks.

Future Directions and Conclusion

While the current body of literature on the specific applications of this compound as a photocleavable linker is limited, its chemical structure, rooted in the well-understood photochemistry of o-nitrobenzyl compounds, presents a compelling case for its further investigation. The presence of two photolabile sites offers intriguing possibilities for the design of novel drug delivery systems, advanced neuroscientific tools, and smart materials.

Future research should focus on the synthesis and characterization of derivatives of this compound where bioactive molecules are "caged" via its two reactive sites. Key experimental parameters to be determined would include the quantum yield of photolysis for these conjugates, the kinetics of release, and the biological activity of the released molecules. Such studies will be crucial in unlocking the full potential of this versatile molecule and expanding the toolkit available to researchers and drug development professionals. The journey of this compound from a seemingly conventional industrial chemical to a sophisticated tool for spatiotemporal control in science is a promising avenue for future exploration.

References

- 1. Buy this compound | 4742-89-6 [smolecule.com]

- 2. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 3. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 51661-19-9 [amp.chemicalbook.com]

- 8. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fungicidal Action of 1,2-Bis(2-Nitrophenoxy)ethane: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2-Nitrophenoxy)ethane is a molecule recognized for its fungicidal properties, yet the precise molecular mechanisms underpinning its antifungal activity remain an area of active investigation. This technical guide synthesizes the current understanding and proposes several plausible mechanisms of action, drawing parallels from the known bioactivities of structurally related nitroaromatic and nitrophenol compounds. This document is intended to serve as a comprehensive resource for researchers in mycology, agrochemical development, and pharmaceutical sciences, providing a foundational understanding of this compound's potential fungicidal pathways and offering a framework for future research.

Introduction: The Chemical Identity and Fungicidal Potential

This compound belongs to the class of aromatic ethers, characterized by two nitrophenoxy moieties linked by an ethylene bridge. Its synthesis is typically achieved through the etherification of ethylene glycol with 2-chloronitrobenzene in the presence of a base[1]. While patents confirm its application as a fungicide, the scientific literature lacks detailed studies on its specific mode of action against fungal pathogens[1][2]. The presence of nitro groups on the phenyl rings is a key structural feature, suggesting that its fungicidal activity may be linked to mechanisms observed in other nitro-containing compounds[3][4][5][6][7].

This guide will delve into four primary putative mechanisms of action: the uncoupling of oxidative phosphorylation, direct enzyme inhibition, disruption of cell membrane integrity, and the generation of cytotoxic reactive nitrogen species. Each proposed mechanism will be discussed in the context of the compound's chemical structure and supported by evidence from analogous molecules.

Putative Mechanisms of Fungicidal Action

Based on the chemical architecture of this compound, we can infer several potential pathways through which it exerts its fungicidal effects.

Uncoupling of Oxidative Phosphorylation: A Prime Suspect

The presence of nitrophenol-like structures in this compound strongly suggests that its primary mechanism of action could be the uncoupling of oxidative phosphorylation in fungal mitochondria[8][9][10][11][12][13][14][15][16].

Causality: Dinitrophenols are classic uncoupling agents. They are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. In the protonated state, they can carry protons from the intermembrane space into the mitochondrial matrix, dissipating the proton motive force that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to a futile cycle of respiration without energy conservation, ultimately causing cellular energy depletion and death. The two nitrophenoxy groups in this compound could facilitate a similar protonophoric activity.

Workflow for Investigating Oxidative Phosphorylation Uncoupling:

References

- 1. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 2. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 7. svedbergopen.com [svedbergopen.com]

- 8. Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uncoupling effect of fungal hydroxyanthraquinones on mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting dinitrophenol to mitochondria: limitations to the development of a self-limiting mitochondrial protonophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sga.profnit.org.br [sga.profnit.org.br]

- 14. portlandpress.com [portlandpress.com]

- 15. The effects of 2,4-dinitrophenol on mitochondrial oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

The Genesis of a Molecular Probe: An In-depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane

A Senior Application Scientist's Perspective on its Discovery, Synthesis, and Enduring Legacy in Cellular Biology and Drug Development

Preamble: Beyond a Simple Molecule

In the vast lexicon of organic chemistry, some molecules, though not household names, are pivotal in the advancement of science. 1,2-Bis(2-Nitrophenoxy)ethane is one such compound. To the casual observer, it is a simple aromatic ether. However, to the discerning researcher, it is a critical stepping stone—a foundational intermediate in the synthesis of sophisticated molecular tools that have revolutionized our understanding of cellular signaling. This guide provides an in-depth exploration of this compound, from its early synthesis in the late 19th century to its crucial role in the development of the BAPTA series of calcium chelators, which have become indispensable in drug discovery and neuroscience.

I. Historical Context: From Aniline Dyes to the Dawn of Supramolecular Chemistry

The story of this compound is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Aromatic nitro compounds were at the heart of the synthetic dye industry, and their chemistry was a subject of intense investigation.[1][2] The earliest documented synthesis of this compound can be traced back to the work of A. Weddige in 1880, published in the Journal für Praktische Chemie.[1] This early work was likely driven by a fundamental interest in the reactivity of nitrophenols and their derivatives.

The synthesis of ethers, particularly through the reaction of an alkoxide with a haloalkane, was systematized by Alexander Williamson in his seminal work in 1850.[3] This reaction, now known as the Williamson ether synthesis, provided a rational and versatile method for creating ether linkages. The early syntheses of this compound by Weddige (1880), and later by A. C. Cope (1935) and R. Jaunin and R. Holl (1958), were variations of this fundamental reaction.[1]

However, the true significance of this seemingly unassuming molecule would not be fully realized until the latter half of the 20th century, with the pioneering work of scientists like Charles J. Pedersen. Pedersen's serendipitous discovery of crown ethers in the 1960s ushered in the era of supramolecular chemistry, where molecules could be designed to selectively recognize and bind other ions and molecules.[4] This concept of host-guest chemistry laid the intellectual groundwork for the rational design of ion-specific chelators.

It was within this exciting scientific landscape that Roger Y. Tsien, a future Nobel laureate, envisioned and created a new class of calcium indicators and buffers.[5] His goal was to design a molecule that could selectively bind calcium ions with high affinity and in a pH-insensitive manner, a significant improvement over the existing chelator, EGTA. The fruit of his labor was 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, famously known as BAPTA.[6][7] The critical precursor for this groundbreaking molecule was none other than this compound.

II. Synthesis Trajectory: From Historical Methods to Modern Industrial Processes

The synthesis of this compound is a testament to the evolution of synthetic organic chemistry. The early methods, while foundational, were often inefficient by modern standards. Contemporary industrial processes have been optimized for yield, purity, and economic viability.

The Underlying Chemistry: Williamson Ether Synthesis

The formation of this compound is a classic example of the Williamson ether synthesis.[3][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a phenoxide ion acts as the nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group.

For the synthesis of this compound, the historical approaches involved the reaction of a salt of 2-nitrophenol with a 1,2-dihaloethane.

Modern Synthesis Protocol

Modern industrial syntheses have shifted towards more cost-effective and efficient starting materials and conditions. A widely adopted method involves the reaction of 2-chloronitrobenzene with ethylene glycol in the presence of a strong base.[9] This approach avoids the use of the more expensive 1,2-dibromoethane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylene glycol

-

2-Chloronitrobenzene

-

Sodium hydroxide (or potassium hydroxide)

-

Dimethylacetamide (DMAc)

-

Hydrochloric acid (for neutralization)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge ethylene glycol and dimethylacetamide.

-

Slowly add solid sodium hydroxide or a suspension in DMAc to the mixture while maintaining the temperature between 55-65°C. The addition should be controlled to manage the exothermic reaction.

-

To the resulting solution, add 2-chloronitrobenzene dropwise, again ensuring the temperature remains within the specified range.

-

After the addition is complete, continue stirring the reaction mixture at 60-65°C for several hours to ensure the reaction goes to completion.

-

Upon completion, cool the reaction mixture and neutralize it with hydrochloric acid to a pH of approximately 6.5.

-

The product can be isolated by precipitation with water, followed by filtration, washing with water, and drying.

Causality Behind Experimental Choices:

-

Solvent: Dimethylacetamide (DMAc) is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the cation of the base, leaving the hydroxide or alkoxide anion more nucleophilic.[8]

-

Base: Sodium hydroxide or potassium hydroxide is used to deprotonate the ethylene glycol, forming the more nucleophilic glycolate dianion in situ.

-

Temperature Control: Maintaining the temperature between 55-65°C is crucial. Higher temperatures can lead to side reactions and decomposition of the nitro-aromatic compounds, while lower temperatures will result in a sluggish reaction rate.

III. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [6] |

| Molecular Weight | 304.25 g/mol | [6] |

| Appearance | Tan solid | [4] |

| Melting Point | 167-170 °C | [4] |

| Boiling Point | 501.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.370 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Ethanol, Tetrahydrofuran | [10] |

| CAS Number | 51661-19-9 | [4] |

IV. The Gateway to BAPTA: A Revolution in Calcium Signaling Research

The primary significance of this compound in modern research lies in its role as the key precursor to 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA). BAPTA and its fluorescent derivatives (e.g., Fura-2, Indo-1) have transformed the study of calcium signaling, a fundamental process in virtually all eukaryotic cells.[6][7]

The Synthetic Pathway to BAPTA

The conversion of this compound to BAPTA involves two critical transformations: the reduction of the two nitro groups to amines, followed by the N-alkylation of the resulting diamine with a haloacetic acid.

Experimental Protocol: Reduction to 1,2-Bis(2-aminophenoxy)ethane

Materials:

-

This compound

-

Ethanol or Tetrahydrofuran

-

Palladium on carbon (Pd/C) catalyst (5% or 10%)

-

Hydrogen gas source or a hydrogen transfer reagent like hydrazine monohydrate[11]

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Agitate the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude diamine, which can be purified by recrystallization.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines.[12] It provides a high surface area for the reaction to occur.

-

Hydrogen Source: Pressurized hydrogen gas is a clean and effective reducing agent. Alternatively, catalytic transfer hydrogenation using reagents like hydrazine offers a convenient, non-pressurized method.[11]

V. Beyond BAPTA: Other Industrial Applications

While its role in the synthesis of research chemicals is paramount, this compound has also found utility in other industrial sectors. It has been cited in patent literature as a fungicide, leveraging the biological activity often associated with nitroaromatic compounds.[9] Additionally, its diamine derivative serves as a precursor in the synthesis of certain yellow pigments, highlighting its versatility as a chemical intermediate.[9]

VI. Conclusion: An Enduring Legacy

This compound is a molecule that bridges different eras of chemical science. Its origins are rooted in the classical organic chemistry of the 19th century, yet its modern-day importance is inextricably linked to the cutting-edge research of the 21st century. As the gateway to the BAPTA family of calcium chelators, it has played a silent but indispensable role in countless discoveries in medicine, neuroscience, and cell biology. This guide has aimed to illuminate the history, synthesis, and profound impact of this critical chemical intermediate, underscoring the fact that even seemingly simple molecules can have a long and remarkable scientific legacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. This compound | 51661-19-9 [chemicalbook.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 4742-89-6 [smolecule.com]

- 8. jk-sci.com [jk-sci.com]

- 9. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 10. This compound | 51661-19-9 [amp.chemicalbook.com]

- 11. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene]

This guide provides a comprehensive technical overview of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene], a significant chemical intermediate. The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science. This document delves into the core physicochemical properties, synthesis methodologies, reactivity, and potential applications of this compound, grounded in authoritative scientific data.

Core Molecular Identity and Physicochemical Profile

1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene], also known as 1,2-bis(2-nitrophenoxy)ethane, is an organic compound featuring two o-nitrophenoxy groups linked by an ethylene glycol diether bridge. This structure imparts specific chemical characteristics that are pivotal to its utility in various synthetic applications.

Structural and Molecular Data

The fundamental structural and identifying information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | [1] |

| Synonyms | This compound, Ethylene glycol bis(2-nitrophenyl) ether | [1] |

| CAS Number | 51661-19-9 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| Appearance | Light beige crystalline solid | [2][3] |

Molecular Structure Diagram:

Caption: Chemical structure of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene].

Physicochemical Properties

A summary of the key physicochemical properties is provided below.

| Property | Value | Source(s) |

| Melting Point | 167-170 °C | [4] |

| Boiling Point (Predicted) | 501.7 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [4] |

| Solubility | Insoluble in water.[1] Soluble in ethanol and tetrahydrofuran.[4] | |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

The primary and most industrially viable synthesis of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is achieved through a Williamson ether synthesis. This process involves the reaction of ethylene glycol with 2-chloronitrobenzene.

Reaction Scheme

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established industrial processes, designed for high yield and purity.[3][5]

Materials:

-

Ethylene glycol

-

2-Chloronitrobenzene

-

Sodium hydroxide (or other alkali metal hydroxides)

-

Dimethylacetamide (DMAc)

-

30% Hydrochloric acid

-

Water

Procedure:

-

In a suitable reaction vessel, charge ethylene glycol and 2-chloronitrobenzene in a molar ratio of approximately 1:2.1 to 1:2.2, using dimethylacetamide (DMAc) as the solvent.

-

Heat the mixture to a reaction temperature of 55-65 °C.

-

Slowly add a suspension of sodium hydroxide in DMAc to the reaction mixture over a period of 4 hours, ensuring the temperature does not exceed 60 °C.

-

After the addition is complete, continue to stir the mixture at 60 °C for an additional 2.5 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and adjust the pH to 6.5 using 30% hydrochloric acid.

-

Heat the mixture to 110 °C and filter to remove the precipitated salts. Wash the filter cake with DMAc.

-

To the filtrate, add water at 90 °C to induce crystallization of the product.

-

Cool the mixture to 10 °C to complete the crystallization process.

-

Collect the product by filtration, wash with water, and dry. This process typically yields the product in high purity (around 98.5%) and with a yield of approximately 93%.[3]

Analytical Characterization

Comprehensive characterization of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

While publicly available spectra are limited, data from various databases indicate that 1H NMR, 13C NMR, and FTIR spectra have been recorded for this compound.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split into complex multiplets due to their differing chemical environments and coupling. The ethylene bridge protons will likely appear as a singlet or a narrow multiplet in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with those bonded to the nitro and ether groups shifted accordingly. Signals for the ethylene bridge carbons will also be present in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups (typically around 1520-1570 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations, as well as C-O-C ether linkages, will also be prominent.

-

Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (304.25 g/mol ). Fragmentation patterns will likely involve cleavage of the ether linkages and loss of the nitro groups.

Chemical Reactivity and Potential Applications

The chemical behavior of 1,1'-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] is largely dictated by the presence of the nitro-substituted aromatic rings.

Reactivity Profile

The electron-withdrawing nature of the two nitro groups activates the benzene rings towards nucleophilic aromatic substitution (SNAr) reactions. This makes the compound a valuable precursor for further functionalization.